N-Butyldiethanolamine

Description

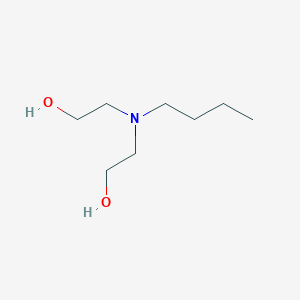

Structure

3D Structure

Properties

IUPAC Name |

2-[butyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNHOISKXMSMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044354 | |

| Record name | N-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |

| Record name | Ethanol, 2,2'-(butylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-79-4 | |

| Record name | Butyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(butylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-butyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H963NLD48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Butyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

N-Butyldiethanolamine (BDEA), a tertiary amine with the chemical formula C₈H₁₉NO₂, is a versatile compound with applications ranging from pharmaceuticals to industrial processes.[1][2][3] Its bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, makes it a subject of interest in various chemical syntheses and formulations.[1] This guide provides a comprehensive overview of its physical and chemical properties, tailored for a technical audience.

Physical Properties

This compound is typically a colorless to pale yellow, clear, and viscous liquid with a slight amine-like odor.[1][4][5] It is completely miscible with water.[3][4] A detailed summary of its physical properties is presented in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear, viscous liquid | [1][4][6] |

| Odor | Slight, mild amine-like | [3][4][5] |

| Molecular Formula | C₈H₁₉NO₂ | [2][5][7] |

| Molecular Weight | 161.24 g/mol | [5][7] |

| pH | 10.8 - 11.0 (100 g/L solution at 20 °C) | [7] |

| Water Solubility | Completely soluble | [3][4] |

Table 2: Thermal and Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 273-275 °C at 741 mmHg279.1 ± 15.0 °C at 760 mmHg283 °C at 760 mmHg | [1][4][8] |

| Melting/Freezing Point | -70 °C | [1][4][8] |

| Flash Point | 129.5 °C (closed cup)141 °C (closed cup) | [4][8] |

| Vapor Pressure | <0.01 hPa at 25 °C1 mmHg at 25 °C | [4][8] |

| Vapor Density | 5.5 (air = 1) | [4][8] |

Table 3: Physicochemical and Optical Properties of this compound

| Property | Value | Source(s) |

| Density | 0.963 - 0.980 g/cm³ at 20 °C0.968 g/mL at 25 °C0.986 g/mL at 25 °C | [2][4][8] |

| Refractive Index | 1.462 - 1.468 at 20 °C1.463 at 20 °C | [1][2][4][8] |

| Viscosity | 1.6 mPa·s at 15 °C | [4] |

| Dissociation Constant (pKa) | 8.9 | [4] |

| Octanol-Water Partition Coefficient (log P) | 0.48 | [4] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a tertiary amine and a diol. Its stability and reactivity are key to its utility.

Stability and Storage: this compound is stable under normal temperatures and pressures.[6][7] For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6][9]

Reactivity:

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[1][6][7]

-

Hazardous Decomposition: When heated to decomposition, it may produce hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide.[6]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[6]

Role as a Ligand: A significant aspect of this compound's chemical behavior is its function as an N-substituted diethanolamine (B148213) ligand.[1][3] The tertiary amine and the two hydroxyl groups can coordinate with metal ions, leading to the formation of various coordination complexes.[10] It has been utilized in the synthesis of mononuclear, dinuclear, and polymeric copper(II) compounds, as well as 3d-4f single-molecule magnet (SMM) complexes.[8][10] It reacts with chromium(II) and lanthanide(III) salts to form isostructural coordination cluster compounds.[1][3][10]

The following diagram illustrates the logical workflow of this compound acting as a ligand to form coordination complexes.

Caption: Logical workflow of this compound as a ligand.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are based on standardized methods. While the provided search results do not contain specific experimental write-ups, the methodologies would adhere to internationally recognized standards such as those from ASTM International or the OECD Guidelines for the Testing of Chemicals.

For instance:

-

Boiling Point: Determined using methods such as ASTM D1078 or OECD Test Guideline 103.

-

Density: Measured using a pycnometer or a digital density meter according to methods like ASTM D891 or OECD Test Guideline 109.

-

Flash Point: Determined using a closed-cup tester following procedures like ASTM D93 or ISO 2719.

-

Water Solubility: Assessed using the flask method as described in OECD Test Guideline 105.

-

Refractive Index: Measured with a refractometer, often at the sodium D-line at a specified temperature.

Researchers should consult these standard methods for detailed procedures to ensure accuracy and reproducibility of results.

Safety Information

This compound is classified as causing severe skin burns and eye damage.[7] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7][9]

This technical guide provides a thorough overview of the physical and chemical properties of this compound, offering valuable information for professionals in research and development. The compiled data and logical representations aim to facilitate a deeper understanding of this compound's characteristics and potential applications.

References

- 1. MONO-N-BUTYL DIETHANOLAMINE (BDEA) - Ataman Kimya [atamanchemicals.com]

- 2. amines.com [amines.com]

- 3. atamankimya.com [atamankimya.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound = 98.6 102-79-4 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

Synthesis of N-Butyldiethanolamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-Butyldiethanolamine (BDEA), a tertiary amine with significant applications as an intermediate in the production of pharmaceuticals, photographic chemicals, and as a neutralizing agent in various formulations.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Ethoxylation of n-Butylamine

The reaction of n-butylamine with ethylene (B1197577) oxide is a prominent and industrially significant method for the synthesis of this compound. This process occurs in a sequential manner, with the initial formation of N-butylethanolamine as an intermediate, which subsequently reacts with a second molecule of ethylene oxide to yield the final product.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the ring.

General Reaction Scheme:

Step 1: Formation of N-butylethanolamine

n-Butylamine + Ethylene Oxide → N-butylethanolamine

Step 2: Formation of this compound

N-butylethanolamine + Ethylene Oxide → this compound

Experimental Protocol

While specific protocols for N-n-butyldiethanolamine are proprietary, a detailed method for the analogous synthesis of N-tert-butyldiethanolamine provides a representative experimental procedure. This process can be adapted for n-butylamine, with adjustments to reaction conditions as necessary.

Materials:

-

n-Butylamine

-

Ethylene Oxide

-

Catalyst (e.g., Zinc Acetate, Potassium Hydroxide)

-

Nitrogen gas

-

Reactor equipped with temperature and pressure control, and a metered gas inlet.

Procedure:

-

Reactor Preparation: The reactor is initially purged with nitrogen to remove air. A vacuum is then applied, typically in the range of -0.1 MPa to -0.03 MPa.

-

Catalyst and Reactant Charging: The selected catalyst is introduced into the reactor, followed by the addition of a metered amount of n-butylamine.

-

Reaction Initiation: The temperature of the reactor is raised to the desired range, typically between 50°C and 160°C.

-

Ethylene Oxide Addition: Ethylene oxide is slowly and carefully introduced into the reactor. The feed rate is controlled to maintain the reaction temperature within the specified range and to keep the pressure between 0 and 0.8 MPa. This controlled addition is crucial due to the exothermic nature of the reaction.

-

Reaction Completion and Post-Treatment: Once the reaction is complete, the mixture is subjected to post-treatment, which includes degassing to remove any unreacted ethylene oxide and filtration to remove the catalyst.

-

Purification: The crude product is then purified, typically by vacuum distillation, to obtain this compound of the desired purity.

Quantitative Data for Analogous Syntheses

The following table summarizes the reaction conditions and outcomes for the synthesis of N-tert-butyldiethanolamine, which can serve as a reference for the synthesis of the n-butyl analogue.

| Parameter | Embodiment 1 | Embodiment 2 |

| Reactant 1 | tert-Butylamine (483 g) | tert-Butylamine (960 g) |

| Reactant 2 | Ethylene Oxide (613 g) | Ethylene Oxide (1226 g) |

| Catalyst | Zinc Acetate (27 g) | Potassium Hydroxide (34 g) |

| Initial Pressure | -0.098 MPa | -0.07 MPa |

| Temperature | 50°C | 90°C |

| Pressure | < 0.3 MPa | < 0.4 MPa |

Data sourced from a patent for the synthesis of N-tert-butyldiethanolamine and should be considered as a reference for the synthesis of N-n-butyldiethanolamine.

Byproducts and Purification

The primary byproducts in the ethoxylation of amines can include glycol ethers and oligomers formed from the condensation of acetaldehyde, which can arise from the degradation of the quaternary ammonium (B1175870) intermediate.[2] Purification is typically achieved through vacuum distillation, which effectively separates the desired this compound from higher boiling point impurities and unreacted starting materials. The boiling point of this compound is approximately 273-275 °C at 741 mmHg.

N-Alkylation of Diethanolamine (B148213)

An alternative pathway to this compound involves the N-alkylation of diethanolamine with a suitable butyl-containing electrophile, such as a butyl halide (e.g., butyl bromide) or a dialkyl sulfate (B86663) (e.g., dibutyl sulfate). This method relies on the nucleophilicity of the secondary amine in diethanolamine.

General Reaction Scheme:

Diethanolamine + Butyl-X → this compound + HX (where X is a leaving group, such as Br, I, or OSO₃R)

To drive the reaction to completion, a base is typically added to neutralize the acidic byproduct (HX).

Experimental Protocol

The following is a general procedure for the N-alkylation of diethanolamine, based on protocols for similar reactions.

Materials:

-

Diethanolamine

-

Butyl Bromide (or other suitable alkylating agent)

-

Base (e.g., Sodium Carbonate)

-

Solvent (optional, e.g., water, acetone)

Procedure:

-

Reactant Mixture: Diethanolamine is mixed with the chosen solvent (if any) in a reaction vessel.

-

Addition of Alkylating Agent and Base: The butyl halide and the base (e.g., an aqueous solution of sodium carbonate) are added to the diethanolamine mixture. The addition may be performed simultaneously from separate streams to maintain better control over the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically between 20°C and 150°C. For instance, a reaction with diethyl sulfate is effectively carried out at around 92°C for 2 hours.

-

Work-up: After the reaction is complete, the mixture is worked up to separate the organic product from the inorganic salts and aqueous phase. This may involve extraction and washing steps.

-

Purification: The crude this compound is purified by distillation.

Quantitative Data for an Analogous Synthesis

The following data is for the N-alkylation of diethanolamine with diethyl sulfate, which illustrates the potential efficiency of this pathway.

| Parameter | Value |

| Reactant 1 | Diethanolamine (0.5 mole) |

| Reactant 2 | Diethyl Sulfate (0.25 mole) |

| Base | Na₂CO₃·H₂O (0.25 mole in 1.65 moles of water) |

| Temperature | ~92°C |

| Reaction Time | 2 hours |

| Yield of N-ethyldiethanolamine | 91.5% |

Data from a patent for the preparation of N-ethyl diethanolamine. This demonstrates the high yields achievable with this method, which are expected to be similar for the n-butyl derivative.[3]

Selectivity and Byproducts

A potential side reaction in the alkylation of diethanolamine is O-alkylation, where the alkyl group attaches to one of the hydroxyl groups. However, studies have shown that with diethanolamine, N-alkylation is the predominant reaction.[4] The use of a base like sodium carbonate helps to minimize the decomposition of the alkylating agent and favors the desired N-alkylation.[3] The selectivity of N-alkylation can also be influenced by the stoichiometry of the reactants and the choice of alkyl halide.

Visualizations

Caption: Sequential ethoxylation of n-butylamine to form this compound.

Caption: N-Alkylation of diethanolamine to synthesize this compound.

References

An In-depth Technical Guide to N-Butyldiethanolamine: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyldiethanolamine (BDEA) is a tertiary amine characterized by the presence of a butyl group and two hydroxyethyl (B10761427) groups attached to a central nitrogen atom. This unique trifunctional structure imparts a versatile range of chemical properties, making it a valuable intermediate and functional component in a variety of chemical syntheses and applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound, with a focus on its applications in coordination chemistry and polymer science. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this compound.

Molecular Structure and Identification

This compound is a clear, colorless to pale yellow liquid with a mild odor.[1] Its molecular structure is fundamental to its chemical behavior, featuring a nucleophilic tertiary amine center and two primary hydroxyl groups capable of hydrogen bonding and esterification.

Caption: Molecular structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[butyl(2-hydroxyethyl)amino]ethanol[1][2] |

| Chemical Formula | C₈H₁₉NO₂[1][3] |

| CAS Number | 102-79-4[1][3] |

| Molecular Weight | 161.24 g/mol [1][4][5] |

| Synonyms | Butyldiethanolamine, N,N-Bis(2-hydroxyethyl)butylamine, 2,2'-(Butylimino)diethanol[1][5][6] |

Physicochemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Color | Colorless to pale yellow[1] |

| Melting Point | -70 °C[5][7] |

| Boiling Point | 273-275 °C at 741 mmHg[5] |

| Density | 0.986 g/mL at 25 °C[5] |

| Vapor Pressure | 1 mmHg at 25 °C[5] |

| Refractive Index | n20/D 1.463[5] |

| Water Solubility | Miscible in all proportions[8] |

Reactivity of this compound

The reactivity of this compound is governed by its tertiary amine and dual hydroxyl functional groups. This allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Caption: Reactivity pathways of this compound.

Coordination Chemistry

As a tertiary amine with two hydroxyl groups, this compound acts as a versatile ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atom and one or both oxygen atoms of the hydroxyl groups, often after deprotonation.

This compound has been used in the synthesis of various metal complexes, including those with copper(II), chromium(III), and lanthanide(III) ions.[4][9] These complexes exhibit interesting structural features and magnetic properties, and some have been investigated for their catalytic activity.[9]

Polymer Chemistry

The two primary hydroxyl groups of this compound allow it to act as a crosslinker or chain extender in the synthesis of polymers, most notably polyurethanes. In these reactions, the hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. While detailed protocols specifically citing the n-butyl isomer are not prevalent in publicly available literature, the principles of using alkanolamines like the closely related N-tert-butyldiethanolamine in waterborne polyurethane dispersions are well-established. These compounds contribute to the polymer backbone and can also act as neutralizing agents.

Esterification

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically acid-catalyzed. While this is a fundamental reaction for alcohols, specific, detailed experimental protocols for the esterification of this compound are not widely reported, suggesting it is not a primary application of this compound.

Synthesis of Derivatives

The reactivity of the amine and hydroxyl groups allows for the synthesis of a variety of this compound derivatives. For example, the tertiary amine can be quaternized with alkyl halides to form quaternary ammonium salts, which may have applications as surfactants or phase-transfer catalysts. The hydroxyl groups can be converted to other functional groups through standard organic transformations.

Experimental Protocols

Synthesis of Copper(II) Complexes with this compound

The following protocols are adapted from the work of Gruenwald et al. and describe the self-assembly synthesis of mono- and dinuclear copper(II) complexes with this compound.

Materials:

-

Copper(II) acetate (B1210297) monohydrate

-

This compound (H₂bdea)

-

3,5-Dinitrobenzoic acid (Hdnba)

-

Sodium azide (B81097) (NaN₃)

-

Methanol

-

Water

Protocol for the Synthesis of [Cu(Hbdea)₂]·2Hdnba (Mononuclear Complex):

-

Dissolve 0.100 g (0.50 mmol) of copper(II) acetate monohydrate in 10 mL of methanol.

-

In a separate flask, dissolve 0.322 g (2.00 mmol) of this compound in 10 mL of methanol.

-

Add the this compound solution dropwise to the copper(II) acetate solution with constant stirring.

-

In a third flask, dissolve 0.212 g (1.00 mmol) of 3,5-dinitrobenzoic acid in 10 mL of methanol.

-

Add the 3,5-dinitrobenzoic acid solution to the reaction mixture.

-

Allow the resulting solution to stand undisturbed at room temperature.

-

After several days, blue crystals suitable for X-ray diffraction will form.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Protocol for the Synthesis of [Cu₂(μ-Hbdea)₂(N₃)₂] (Dinuclear Complex):

-

Dissolve 0.100 g (0.50 mmol) of copper(II) acetate monohydrate in 15 mL of methanol.

-

Add 0.161 g (1.00 mmol) of this compound to the solution with stirring.

-

In a separate flask, dissolve 0.065 g (1.00 mmol) of sodium azide in a minimum amount of water and then add 10 mL of methanol.

-

Add the sodium azide solution to the copper-amine mixture.

-

The resulting dark green solution is layered with diethyl ether.

-

Green crystals will form at the interface over a period of a few days.

-

Collect the crystals by filtration, wash with diethyl ether, and air dry.

General Procedure for Waterborne Polyurethane Dispersions

While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of waterborne polyurethane dispersions using an alkanolamine, which can be adapted. This procedure is based on the use of N-tert-butyldiethanolamine and illustrates the role that N-alkyldiethanolamines play in such syntheses.

Materials:

-

Polyol (e.g., polytetrahydrofuran)

-

Diisocyanate (e.g., isophorone (B1672270) diisocyanate)

-

Dimethylolpropionic acid (DMPA)

-

This compound (as the neutralizing agent and potential chain extender)

-

Acetone (B3395972) (solvent)

-

Triethylamine (neutralizing agent, if needed)

-

Water

Protocol:

-

Prepolymer Formation:

-

In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the polyol, DMPA, and acetone.

-

Heat the mixture to a specified temperature (e.g., 60 °C) under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

-

Add the diisocyanate to the mixture and continue stirring at a controlled temperature (e.g., 80 °C). The reaction progress can be monitored by titrating the isocyanate content.

-

-

Neutralization:

-

Cool the prepolymer solution to a lower temperature (e.g., 40 °C).

-

Add this compound (or a mixture with another tertiary amine like triethylamine) to neutralize the carboxylic acid groups of the DMPA. The degree of neutralization is typically around 80-100%.

-

-

Dispersion:

-

With vigorous stirring, add deionized water to the neutralized prepolymer solution to form a stable aqueous dispersion.

-

-

Chain Extension (if applicable):

-

If the prepolymer has terminal isocyanate groups, a chain extender (e.g., a diamine) can be added to the dispersion to increase the molecular weight. The hydroxyl groups of this compound can also participate in this step.

-

-

Solvent Removal:

-

Remove the acetone under reduced pressure to obtain the final solvent-free waterborne polyurethane dispersion.

-

Applications

This compound and its derivatives have a range of industrial applications stemming from their chemical properties.

-

Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms allow this compound to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

-

Surfactants and Emulsifiers: The combination of a hydrophobic butyl group and hydrophilic diethanolamine (B148213) moiety gives the molecule amphiphilic character, making it useful as a surfactant or emulsifier in various formulations.[10]

-

Catalysts: The tertiary amine functionality allows this compound to act as a catalyst in various reactions, such as the formation of polyurethanes and other polymerization processes.

-

Chemical Intermediates: It serves as a building block for the synthesis of a variety of other chemicals, including pharmaceuticals and photographic chemicals.[8]

-

Coatings: As a component in polyurethane synthesis, it is used in the formulation of coatings, adhesives, sealants, and elastomers.

Conclusion

This compound is a versatile chemical compound with a rich reactivity profile. Its trifunctional nature, combining a tertiary amine with two hydroxyl groups, allows it to participate in a wide array of chemical transformations. This makes it a valuable component in coordination chemistry for the synthesis of novel metal complexes and in polymer science as a building block for polyurethanes. While detailed experimental protocols for some of its potential applications are not extensively documented in open literature, the fundamental principles of its reactivity provide a strong basis for its use in chemical research and development. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals seeking to explore the potential of this compound in their work.

References

- 1. wernerblank.com [wernerblank.com]

- 2. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyester synthases: natural catalysts for plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate) [mdpi.com]

- 9. epub.jku.at [epub.jku.at]

- 10. arpnjournals.org [arpnjournals.org]

Spectroscopic Profile of N-Butyldiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyldiethanolamine (CAS No. 102-79-4), a tertiary amine with significant applications in various industrial and research settings. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.91 | t | 3H | CH₃ |

| 1.34 | sextet | 2H | CH₂-CH₃ |

| 1.46 | quintet | 2H | N-CH₂-CH₂ |

| 2.50 | t | 2H | N-CH₂ (butyl) |

| 2.60 | t | 4H | N-CH₂ (ethanol) |

| 3.59 | t | 4H | O-CH₂ |

| 3.89 | s | 2H | OH |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 14.0 | CH₃ |

| 20.6 | CH₂-CH₃ |

| 29.5 | N-CH₂-CH₂ |

| 52.0 | N-CH₂ (butyl) |

| 56.6 | N-CH₂ (ethanol) |

| 60.1 | O-CH₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3386 | Strong, Broad | O-H stretch |

| 2956, 2931, 2871 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend |

| 1072, 1040 | Strong | C-O stretch, C-N stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 161 | 5 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - CH₂OH]⁺ |

| 116 | 20 | [M - C₂H₅OH]⁺ |

| 102 | 15 | [M - C₃H₇O]⁺ |

| 88 | 80 | [M - C₄H₉O]⁺ |

| 72 | 30 | [C₄H₁₀N]⁺ |

| 58 | 40 | [C₃H₈N]⁺ |

| 44 | 60 | [C₂H₆N]⁺ |

| 30 | 50 | [CH₄N]⁺ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following outlines the general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: JEOL EX-90 spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Concentration: Approximately 5-10 mg of this compound in 0.5 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR: The spectrum was acquired at 90 MHz.

-

¹³C NMR: The spectrum was acquired at 22.5 MHz.

Infrared (IR) Spectroscopy:

-

Instrument: JASCO Corporation, FT/IR-410.

-

Method: Attenuated Total Reflectance (ATR).

-

Sample Preparation: A small drop of neat this compound was placed directly on the ATR crystal.

-

Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: Hitachi M-80B mass spectrometer.

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Inlet System: Direct inlet.

-

Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Comprehensive Technical Guide to the Safe Handling of N-Butyldiethanolamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for N-Butyldiethanolamine (NBDEA) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a mild odor.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Units |

| Molecular Formula | C8H19NO2 | |

| Molecular Weight | 161.24 | g/mol |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 273 - 283 | °C |

| Melting Point | -70 | °C |

| Flash Point | 129.5 - 141 | °C (closed cup) |

| Density | 0.963 - 0.986 | g/mL at 25°C |

| Vapor Pressure | <0.01 - 1 | hPa / mmHg at 25°C |

| Vapor Density | 5.5 | (Air = 1.0) |

| Solubility | Completely soluble in water | |

| Autoignition Temperature | 260 | °C |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical, primarily causing severe eye damage and skin irritation.[1][3][4][5]

| Hazard | Classification | GHS Hazard Statement |

| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3] |

| Acute Oral Toxicity | LD50 (Rat) | 4250 mg/kg[3][6] |

Summary of Health Effects:

-

Eye Contact: Causes severe eye irritation and possible injury, with the potential for irreversible damage.[6]

-

Skin Contact: Causes skin irritation and in some classifications, severe skin burns.[3][6]

-

Inhalation: Causes respiratory tract irritation.[6]

-

Ingestion: Causes gastrointestinal tract irritation.[6] Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.[4]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

References

- 1. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MONO-N-BUTYL DIETHANOLAMINE (BDEA) - Ataman Kimya [atamanchemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Thermodynamic Properties of N-Butyldiethanolamine (BDEA) Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Butyldiethanolamine (BDEA) solutions, with a focus on aqueous systems. The information presented herein is critical for professionals in research, science, and drug development who utilize BDEA in their applications. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes the general workflow for characterizing such systems.

Core Thermodynamic Properties of Aqueous BDEA Solutions

Density

The density of aqueous BDEA solutions is a fundamental property for process design and modeling. Experimental data has been reported at various temperatures and compositions.

Table 1: Density (ρ) of Aqueous this compound (BDEA) Solutions at Various Temperatures and Mole Fractions. [1]

| Temperature (K) | Mole Fraction of BDEA (x₂) | Density (g/cm³) |

| 298.15 | 0.0000 | 0.99704 |

| 0.0203 | 0.99841 | |

| 0.0425 | 0.99958 | |

| 0.0671 | 1.00052 | |

| 0.0946 | 1.00115 | |

| 0.1259 | 1.00139 | |

| 0.1619 | 1.00118 | |

| 0.2039 | 1.00041 | |

| 0.3090 | 0.99672 | |

| 0.4573 | 0.99015 | |

| 0.6779 | 0.98113 | |

| 1.0000 | 0.96918 | |

| 313.15 | 0.0000 | 0.99221 |

| 0.0203 | 0.99345 | |

| 0.0425 | 0.99446 | |

| 0.0671 | 0.99522 | |

| 0.0946 | 0.99565 | |

| 0.1259 | 0.99568 | |

| 0.1619 | 0.99522 | |

| 0.2039 | 0.99420 | |

| 0.3090 | 0.99021 | |

| 0.4573 | 0.98341 | |

| 0.6779 | 0.97424 | |

| 1.0000 | 0.96225 | |

| 333.15 | 0.0000 | 0.98319 |

| 0.0203 | 0.98419 | |

| 0.0425 | 0.98495 | |

| 0.0671 | 0.98543 | |

| 0.0946 | 0.98559 | |

| 0.1259 | 0.98533 | |

| 0.1619 | 0.98455 | |

| 0.2039 | 0.98321 | |

| 0.3090 | 0.97879 | |

| 0.4573 | 0.97169 | |

| 0.6779 | 0.96232 | |

| 1.0000 | 0.94884 | |

| 353.15 | 0.0000 | 0.97157 |

| 0.0203 | 0.97228 | |

| 0.0425 | 0.97274 | |

| 0.0671 | 0.97294 | |

| 0.0946 | 0.97283 | |

| 0.1259 | 0.97233 | |

| 0.1619 | 0.97129 | |

| 0.2039 | 0.96971 | |

| 0.3090 | 0.96489 | |

| 0.4573 | 0.95751 | |

| 0.6779 | 0.94793 | |

| 1.0000 | 0.93389 |

Viscosity

The viscosity of aqueous BDEA solutions is a crucial parameter for fluid handling and mass transfer operations. The following table summarizes experimental viscosity data at different temperatures and compositions.

Table 2: Viscosity (η) of Aqueous this compound (BDEA) Solutions at Various Temperatures and Mole Fractions. [2]

| Temperature (K) | Mole Fraction of BDEA (x₂) | Viscosity (mPa·s) |

| 303.15 | 0.0000 | 0.8007 |

| 0.0253 | 1.3458 | |

| 0.0571 | 2.2541 | |

| 0.0980 | 3.8680 | |

| 0.1523 | 6.5458 | |

| 0.2281 | 10.988 | |

| 0.3392 | 16.541 | |

| 0.5140 | 21.011 | |

| 0.7528 | 22.145 | |

| 1.0000 | 20.456 | |

| 308.15 | 0.0000 | 0.7225 |

| 0.0253 | 1.1892 | |

| 0.0571 | 1.9540 | |

| 0.0980 | 3.2981 | |

| 0.1523 | 5.4872 | |

| 0.2281 | 9.0980 | |

| 0.3392 | 13.541 | |

| 0.5140 | 17.154 | |

| 0.7528 | 17.985 | |

| 1.0000 | 16.584 | |

| 313.15 | 0.0000 | 0.6560 |

| 0.0253 | 1.0541 | |

| 0.0571 | 1.7021 | |

| 0.0980 | 2.8245 | |

| 0.1523 | 4.6214 | |

| 0.2281 | 7.5891 | |

| 0.3392 | 11.245 | |

| 0.5140 | 14.158 | |

| 0.7528 | 14.785 | |

| 1.0000 | 13.654 | |

| 318.15 | 0.0000 | 0.5988 |

| 0.0253 | 0.9387 | |

| 0.0571 | 1.4987 | |

| 0.0980 | 2.4541 | |

| 0.1523 | 3.9341 | |

| 0.2281 | 6.4214 | |

| 0.3392 | 9.4587 | |

| 0.5140 | 11.854 | |

| 0.7528 | 12.354 | |

| 1.0000 | 11.458 | |

| 323.15 | 0.0000 | 0.5494 |

| 0.0253 | 0.8412 | |

| 0.0571 | 1.3245 | |

| 0.0980 | 2.1458 | |

| 0.1523 | 3.3874 | |

| 0.2281 | 5.4871 | |

| 0.3392 | 8.0541 | |

| 0.5140 | 10.021 | |

| 0.7528 | 10.458 | |

| 1.0000 | 9.7541 |

Experimental Protocols

The determination of thermodynamic properties requires precise and well-defined experimental procedures. The following sections detail the methodologies typically employed for measuring the properties discussed in this guide.

Density Measurement

Methodology: Vibrating Tube Densitometry

-

Apparatus: A vibrating tube densimeter (e.g., Anton Paar) is commonly used. This instrument measures the oscillation period of a U-shaped tube filled with the sample liquid.

-

Calibration: The densimeter is calibrated using at least two fluids with accurately known densities, typically dry air and deionized, degassed water.[3][4]

-

Sample Preparation: Aqueous solutions of BDEA are prepared gravimetrically to achieve precise concentrations. The exact mole fraction or mass fraction of each component is determined by weighing.

-

Measurement: The sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present. The temperature of the cell is controlled with a high-precision thermostat. The instrument measures the oscillation period, which is then converted to a density value based on the calibration.

-

Data Acquisition: Density measurements are taken over the desired range of temperatures and compositions.[1]

Viscosity Measurement

Methodology: Rotational Viscometry or Falling Body Viscometry

-

Apparatus: A rotational viscometer or a falling body viscometer can be used. Rotational viscometers measure the torque required to rotate a spindle in the fluid, while falling body viscometers measure the time it takes for an object to fall through the fluid.[3][5]

-

Calibration: The viscometer is calibrated using standard fluids with known viscosities that cover the expected viscosity range of the samples.

-

Sample Preparation: Aqueous BDEA solutions of known concentrations are prepared as described for density measurements.

-

Measurement: The sample is placed in the viscometer's sample holder, and the temperature is precisely controlled. For a rotational viscometer, the shear rate is set, and the corresponding shear stress is measured to determine the dynamic viscosity. For a falling body viscometer, the fall time of the body is recorded.[3]

-

Data Analysis: The raw data is converted to viscosity values using the instrument's calibration constants and relevant equations (e.g., Stokes' law for a falling sphere viscometer). Measurements are repeated to ensure reproducibility.[2]

Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

While specific data for aqueous BDEA solutions were not found, the following is a general protocol for measuring the heat capacity of liquid mixtures.

-

Apparatus: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature or time.

-

Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is established with empty sample pans.

-

Sample Preparation: A known mass of the aqueous BDEA solution is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating ramp). The DSC measures the difference in heat flow between the sample and the reference.

-

Data Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass. This is typically compared to the heat flow of a standard material (e.g., sapphire) to obtain accurate values.[6]

Vapor-Liquid Equilibrium (VLE) and Activity Coefficient Determination

Methodology: Ebulliometry or Static-Analytic Method

Activity coefficients are derived from vapor-liquid equilibrium (VLE) data. The following describes a general approach to VLE measurement.

-

Apparatus: An ebulliometer (dynamic still) or a static-analytic apparatus is used. An ebulliometer allows for the circulation of vapor and condensate to reach equilibrium, while a static-analytic apparatus involves degassing the mixture and allowing it to equilibrate in a closed, thermostatted cell.[7]

-

Sample Preparation: A series of aqueous BDEA solutions with known compositions are prepared.

-

Measurement:

-

Ebulliometry: The solution is brought to its boiling point at a constant pressure. The temperature and the composition of both the liquid and condensed vapor phases are measured once equilibrium is established.

-

Static-Analytic Method: The degassed mixture is placed in the equilibrium cell at a constant temperature. The total pressure of the system is measured after equilibrium is reached. The composition of the liquid and vapor phases are then determined, often by chromatography.[7]

-

-

Data Analysis: The experimental VLE data (temperature, pressure, and phase compositions) are used to calculate the activity coefficients of BDEA and water in the solution using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models.

Visualizing Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of processes involved in the characterization of the thermodynamic properties of BDEA solutions.

Caption: Experimental workflow for determining thermodynamic properties of BDEA solutions.

References

N-Butyldiethanolamine: A Comprehensive Technical Guide to its Chemistry and Applications as a Tertiary Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyldiethanolamine (BDEA) is a versatile tertiary amine characterized by its bifunctional nature, possessing both a nucleophilic nitrogen atom and two primary hydroxyl groups. This unique structure makes it a valuable building block in organic synthesis and materials science. This technical guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, key reactions, and diverse applications. A particular focus is placed on its role as a tertiary amine, exploring its involvement in catalysis and quaternization reactions. Furthermore, this document delves into its potential as a scaffold in the development of novel therapeutic agents, supported by detailed experimental methodologies and quantitative data presented for comparative analysis.

Introduction

Tertiary amines are a class of organic compounds that play a pivotal role in a myriad of chemical transformations and industrial processes.[1] Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. This compound (CAS: 102-79-4), a colorless to light yellow liquid, is a prominent member of this family.[2][3] Its molecular structure, featuring a butyl group and two ethanol (B145695) arms attached to a central nitrogen atom, provides a unique combination of steric and electronic properties, along with the capacity for hydrogen bonding and chelation.[2][3]

This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals in chemistry and drug development. It will detail its fundamental properties, synthesis protocols, characteristic reactions, and significant applications, with a focus on its function as a tertiary amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and industry. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO₂ | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 275-277 °C | [2] |

| Melting Point | -70 °C | [2] |

| Density | 0.97 g/mL at 20 °C | [2] |

| pKa | 8.9 | [4] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the ethoxylation of n-butylamine and the alkylation of diethanolamine (B148213).

Ethoxylation of n-Butylamine

This is the most common industrial method, involving the reaction of n-butylamine with two equivalents of ethylene (B1197577) oxide. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

Caption: Synthesis of this compound via ethoxylation of n-butylamine.

Experimental Protocol: Synthesis of N-tert-Butyldiethanolamine (as a model for this compound)

This protocol is adapted from a patented method for the synthesis of the analogous N-tert-butyldiethanolamine and can be modified for the synthesis of this compound.

Materials:

-

n-Butylamine

-

Ethylene Oxide

-

Catalyst (e.g., Zinc Acetate or Potassium Hydroxide)

-

Nitrogen gas

-

Reactor equipped with temperature and pressure controls, and a metering pump for ethylene oxide.

Procedure:

-

Charge the reactor with the catalyst (e.g., zinc acetate).

-

Purge the reactor with nitrogen to remove air and then evacuate to a pressure of -0.1 to -0.03 MPa.

-

Introduce a metered amount of n-butylamine into the reactor.

-

Increase the reactor temperature to a range of 50-160 °C.

-

Slowly and carefully introduce a metered amount of ethylene oxide into the reactor, maintaining the temperature between 50-160 °C and the pressure between 0-0.8 MPa. The addition of ethylene oxide is highly exothermic and requires careful monitoring and control.

-

After the addition of ethylene oxide is complete, allow the reaction to proceed until completion.

-

The resulting mixture containing this compound is then subjected to post-processing, which includes degassing and filtration to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.

Alkylation of Diethanolamine

An alternative synthetic route involves the N-alkylation of diethanolamine with a suitable butylating agent, such as n-butyl bromide or n-butyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Caption: Synthesis of this compound via alkylation of diethanolamine.

Key Reactions of this compound as a Tertiary Amine

The chemical reactivity of this compound is dominated by the presence of the tertiary amine functionality and the two hydroxyl groups. As a tertiary amine, it undergoes several characteristic reactions, most notably quaternization.

Quaternization (Menschutkin Reaction)

This compound, being a tertiary amine, can be readily quaternized by reacting with an alkyl halide. This Sₙ2 reaction, known as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt.[5] These salts have various applications, including as phase-transfer catalysts and surfactants.

Caption: Quaternization of this compound to form a quaternary ammonium salt.

Experimental Protocol: General Procedure for Quaternization of a Tertiary Amine

This is a general protocol that can be adapted for the quaternization of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Solvent (e.g., acetonitrile, acetone, or no solvent)

-

Round-bottom flask with a condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent (if used).

-

Add the alkyl halide to the solution. The molar ratio of the tertiary amine to the alkyl halide can be varied, but a slight excess of the alkylating agent is often used.

-

The reaction can be conducted at room temperature or heated to a temperature between 50 °C and 140 °C, depending on the reactivity of the alkyl halide.

-

Monitor the progress of the reaction by techniques such as TLC or NMR spectroscopy.

-

Upon completion, the quaternary ammonium salt may precipitate out of the solution, especially if a less polar solvent is used. If not, the solvent can be removed under reduced pressure.

-

The resulting quaternary ammonium salt can be purified by recrystallization from a suitable solvent system.

Applications of this compound

The unique bifunctional nature of this compound lends itself to a wide range of applications in both industrial and research settings.

Ligand in Coordination Chemistry and Catalysis

This compound acts as a versatile ligand in coordination chemistry, capable of coordinating to metal ions through its nitrogen and oxygen atoms. The resulting metal complexes have shown significant catalytic activity. For instance, copper(II) complexes of this compound have been demonstrated to be effective catalysts for the oxidation of cyclohexane (B81311).

Experimental Workflow: Catalytic Oxidation of Cyclohexane

Caption: Workflow for the catalytic oxidation of cyclohexane using a Cu(II)-BDEA complex.

Intermediate in Organic Synthesis

The presence of two hydroxyl groups allows this compound to be used as a building block in the synthesis of more complex molecules. It can be incorporated into polymers, such as polyurethanes and polyesters, to impart specific properties.

Industrial Applications

This compound finds use in a variety of industrial applications, including:

-

Coatings: As a neutralizing agent and a curing agent for resins.

-

Metalworking Fluids: As a corrosion inhibitor and pH buffer.

-

Gas Treating: In the removal of acid gases from natural and refinery gas streams.

Role in Drug Development

While direct applications of this compound as a pharmaceutical agent are not widely reported, its structural motifs—tertiary amine and diethanolamine—are prevalent in many biologically active compounds. Diethanolamine and its derivatives have been investigated for a range of biological activities.[6] The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications. The tertiary amine can be quaternized to introduce a permanent positive charge, a feature often found in antimicrobial agents. The hydroxyl groups provide handles for further chemical modification, allowing for the attachment of various pharmacophores to explore structure-activity relationships. The development of novel derivatives of this compound represents a promising avenue for the discovery of new drug candidates.

Conclusion

This compound is a valuable and versatile tertiary amine with a broad spectrum of applications. Its unique combination of a nucleophilic tertiary amine and two reactive hydroxyl groups makes it a key intermediate in organic synthesis, a versatile ligand in catalysis, and a useful component in various industrial formulations. This technical guide has provided a comprehensive overview of its properties, synthesis, and key reactions, with a particular emphasis on its role as a tertiary amine. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals. Further exploration of this compound and its derivatives, particularly in the context of medicinal chemistry, holds significant promise for the development of new materials and therapeutic agents.

References

- 1. PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 [data.epo.org]

- 2. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0375267A2 - Production of ethanolamine by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

N-Butyldiethanolamine: A Versatile Scaffold for Innovative Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butyldiethanolamine (NBDEA), a tertiary amine with the chemical formula C₈H₁₉NO₂, is a versatile chemical intermediate with a growing portfolio of applications in advanced materials science, catalysis, and the pharmaceutical industry. Its unique bifunctional nature, possessing both a tertiary amine and two primary hydroxyl groups, makes it a valuable building block for the synthesis of a diverse range of complex molecules and functional materials. This technical guide provides a comprehensive overview of the core properties of NBDEA and explores its potential in cutting-edge research areas, complete with experimental protocols and data to facilitate further investigation.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid that is miscible with water.[1] Its chemical structure and key properties are summarized in the tables below, providing a foundation for its application in various chemical syntheses and formulations.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[butyl(2-hydroxyethyl)amino]ethanol | [2] |

| Synonyms | BDEA, N,N-Bis(2-hydroxyethyl)butylamine | [1] |

| CAS Number | 102-79-4 | [2] |

| Molecular Formula | C₈H₁₉NO₂ | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| SMILES | CCCCN(CCO)CCO | [2] |

| InChI Key | GVNHOISKXMSMPX-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow viscous liquid | [1][3] |

| Melting Point | -70 °C | [4] |

| Boiling Point | 273-275 °C at 741 mmHg | [4] |

| Density | 0.986 g/mL at 25 °C | [4] |

| Vapor Pressure | 1 mmHg at 25 °C | [4] |

| Refractive Index (n20/D) | 1.463 | [4] |

| Flash Point | 129.5 °C (closed cup) | [4] |

| Water Solubility | Miscible | [1] |

Table 3: Safety and Toxicity Data of this compound

| Parameter | Value | Reference(s) |

| GHS Hazard Statements | H318 (Causes serious eye damage) | [4] |

| Acute Oral Toxicity (LD50, rat) | 4250 mg/kg | [5] |

| Skin Irritation | Causes skin irritation | [5] |

| Eye Irritation | Causes severe eye irritation | [5] |

Potential Research Areas and Applications

The unique chemical structure of NBDEA opens up a wide array of research and development opportunities. This section delves into some of the most promising areas, providing insights into their mechanisms and future potential.

Coordination Chemistry and Catalysis

As a tridentate ligand, this compound readily forms stable complexes with a variety of metal ions, including transition metals and lanthanides.[6][7] These metal complexes have shown significant potential as catalysts in various organic transformations.

A notable application is in the field of oxidation catalysis. Copper(II) complexes of NBDEA have been demonstrated to be effective catalyst precursors for the mild peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone.[8] This reaction is of significant industrial importance for the production of precursors for nylon. The proposed catalytic cycle involves the formation of a copper-peroxo intermediate that facilitates the oxidation of the alkane.

Future research in this area could focus on:

-

Asymmetric Catalysis: The synthesis of chiral NBDEA derivatives as ligands for enantioselective catalytic reactions.

-

Novel Catalytic Reactions: Exploring the catalytic activity of NBDEA-metal complexes in other important organic transformations, such as C-C coupling reactions, hydrogenations, and polymerizations.

-

Mechanistic Studies: In-depth mechanistic investigations to optimize catalyst performance and selectivity.

Polymer Chemistry: Building Blocks for Functional Materials

The two hydroxyl groups of NBDEA make it an excellent monomer or chain extender for the synthesis of various polymers, most notably polyurethanes.[9] By reacting with diisocyanates, NBDEA can be incorporated into the polymer backbone, imparting specific properties to the resulting material.

Waterborne polyurethanes based on N-tert-butyldiethanolamine, a structurally similar compound, have been shown to be effective corrosion inhibitors.[10] This suggests that NBDEA-based polyurethanes could also exhibit similar or enhanced properties. The tertiary amine group within the polymer chain can play a crucial role in the corrosion inhibition mechanism by adsorbing onto the metal surface and forming a protective layer.

Potential research directions in this area include:

-

Biodegradable Polyurethanes: The development of biodegradable polyurethanes for biomedical applications, such as tissue engineering scaffolds and drug delivery systems.[11][12]

-

Smart Polymers: The synthesis of stimuli-responsive polyurethanes that change their properties in response to external stimuli like pH, temperature, or light.

-

High-Performance Coatings: The formulation of NBDEA-based polyurethane coatings with enhanced durability, chemical resistance, and anti-corrosion properties.

Drug Development and Medicinal Chemistry

While direct applications of NBDEA as a therapeutic agent are not established, its diethanolamine (B148213) scaffold is a recurring motif in a variety of biologically active molecules. This suggests that NBDEA can serve as a valuable starting material or intermediate in the synthesis of novel drug candidates.

Recent research has highlighted the potential of diethanolamine derivatives in several therapeutic areas:

-

Antimicrobial Agents: Diethanolamine-based amino acid derivatives have been synthesized and show potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.[1]

-

Immunostimulatory Agents: Diethanolamine-containing lipid A mimics have been developed as potential ligands for Toll-like receptor 4 (TLR4), playing a role in modulating the innate immune response.[2][3] This has implications for the development of new vaccine adjuvants and immunotherapies.

-

Anticancer Agents: Some studies have explored the anticancer activity of N-alkyldiethanolamine derivatives.[13]

The synthesis of these bioactive molecules often involves multi-step processes where the diethanolamine core provides a versatile platform for introducing various functional groups to tune the molecule's pharmacological properties.

References

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving the immunostimulatory potency of diethanolamine-containing lipid A mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and immunostimulatory activity of diethanolamine-containing lipid A mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity | Korotkin | Fine Chemical Technologies [finechem-mirea.ru]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

N-Butyldiethanolamine Derivatives: A Technical Guide to Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyldiethanolamine (NBDEA) is a versatile tertiary amine featuring two hydroxyl groups, rendering it a valuable precursor for a diverse range of chemical derivatives. While its applications in industrial processes such as corrosion inhibition and polymer synthesis are well-established, emerging research highlights the potential of its derivatives in the biomedical field. This technical guide provides an in-depth overview of the synthesis of NBDEA derivatives and explores their current and potential uses, with a particular focus on their antimicrobial and prospective anticancer activities. This document collates available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in drug discovery and materials science.

Synthesis of this compound and Its Derivatives

The fundamental structure of this compound, a tertiary amine with two primary alcohol functionalities, allows for a variety of chemical modifications.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two principal routes:

-

Ethoxylation of n-butylamine: This process involves the reaction of n-butylamine with ethylene (B1197577) oxide.

-

Alkylation of diethanolamine (B148213): This method utilizes the alkylation of diethanolamine with a butylating agent.

Synthesis of this compound Derivatives

The hydroxyl and amine groups of NBDEA serve as reactive sites for the synthesis of a wide array of derivatives.

The dual hydroxyl groups can undergo esterification reactions to produce diester derivatives. These reactions are typically carried out in the presence of an acid catalyst or by using a more reactive acylating agent like an acid chloride or anhydride.

The tertiary amine in NBDEA can be quaternized by reacting it with an alkyl halide. This reaction results in the formation of a quaternary ammonium (B1175870) salt, a modification that can impart or enhance antimicrobial properties.

Zwitterionic compounds can be synthesized from NBDEA. For instance, the reaction with 1,3-propanesultone yields a sulfobetaine (B10348) derivative.[1]

Potential Therapeutic Applications

The structural features of NBDEA derivatives make them interesting candidates for various therapeutic applications, most notably in the development of antimicrobial and potentially anticancer agents.

Antimicrobial and Antiviral Derivatives

The modification of the NBDEA scaffold has yielded compounds with significant antimicrobial and antiviral properties. A key strategy in this area is the introduction of a permanent positive charge through quaternization of the tertiary amine, a common feature in many antimicrobial compounds that target bacterial cell membranes.

Derivatives of diethanolamine, structurally similar to NBDEA, have been synthesized and shown to possess antimicrobial activity. For example, N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and its chloro-analogue have demonstrated efficacy against various bacterial strains.[2][3]

Table 1: Antimicrobial Activity of Diethanolamine Derivatives [2][3]

| Compound | Target Organism | LC50 (µM) |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |

| P. aeruginosa | 86 | |

| S. aureus | 140 | |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |

| P. aeruginosa | 138 | |

| S. aureus | 287 |

A zwitterionic derivative of NBDEA has been synthesized for incorporation into a polyurethane membrane with potent antiviral properties.[1] This demonstrates the utility of NBDEA as a building block for functionalized materials with biomedical applications.

Potential as Anticancer Agents

While direct studies on the anticancer activity of this compound derivatives are limited in the current literature, the broader class of β-amino alcohols, to which NBDEA belongs, has been investigated for cytotoxic effects against various cancer cell lines.[4][5]

Research on structurally related β-amino alcohols has shown that these compounds can induce apoptosis in cancer cells. For instance, certain eugenol-derived β-amino alcohols have been found to be selectively cytotoxic to cancer cells over non-cancerous cells and can activate caspase pathways, which are crucial for programmed cell death.[2][6][7] Metal complexes of chiral amino alcohols have also demonstrated significant anticancer activity, with some zinc(II) complexes showing IC50 values in the micromolar range against human lung cancer cell lines.[8]

These findings suggest that derivatives of this compound could be promising candidates for future anticancer drug discovery and warrant further investigation into their synthesis and biological evaluation.

Table 2: Cytotoxicity of a Zinc(II) Amino Alcohol Complex [8]

| Compound | Cell Line | IC50 (µM) |

| Di-nuclear Zinc(II) complex | A549 (Human lung carcinoma) | 17.8 |

Other Industrial Applications

Beyond the biomedical field, this compound and its derivatives have several established industrial uses.

Corrosion Inhibition

Waterborne polyurethanes based on N-tert-butyl diethanolamine have been shown to be effective corrosion inhibitors for carbon steel in acidic environments.[4] These polymers can adsorb onto the metal surface, forming a protective film.

Polymer Chemistry

NBDEA is utilized as a monomer in the synthesis of polymers such as polyurethanes, where it can act as a chain extender or cross-linking agent.[9]

Coordination Chemistry

As a ligand, NBDEA can form complexes with various metal ions. These coordination compounds have been investigated for their catalytic activity in organic reactions.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis Protocols

-

To a 500 mL round-bottom flask, add this compound (8.05 g, 0.05 mol), 1,3-propanesultone (6.7 g, 0.055 mol), and dichloromethane (B109758) (DCM, 200 mL).

-

Stir the mixture under a nitrogen atmosphere for 24 hours at 40 °C.

-

Following the reaction, remove the solvent using a rotary evaporator.

-

Precipitate the product by adding cold diethyl ether.

-

Wash the resulting white powder three times with cold diethyl ether to purify the product.

-

Confirm the chemical structure of the product (SB-diol) by proton nuclear magnetic resonance (¹H NMR).

Biological Assay Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[1][11][12][13][14]

-

Prepare Inoculum: From a pure culture of the test bacterium, prepare a suspension in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth with no compound) with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are not yet well-elucidated, insights can be drawn from studies on related amino alcohol compounds.

Hypothetical Model for Anticancer Activity

Based on the known mechanisms of other β-amino alcohols, a potential mechanism of action for anticancer NBDEA derivatives could involve the induction of apoptosis through intrinsic or extrinsic pathways. This could be initiated by cellular stress caused by the compound, leading to the activation of a cascade of caspase enzymes.

Conclusion and Future Directions